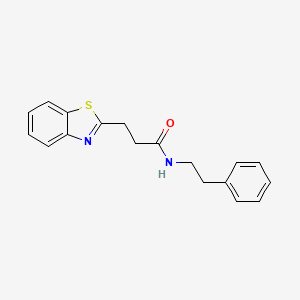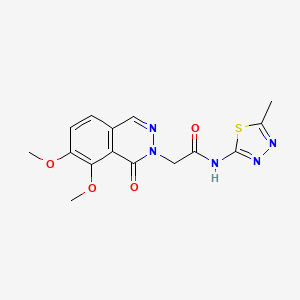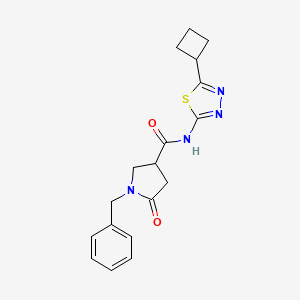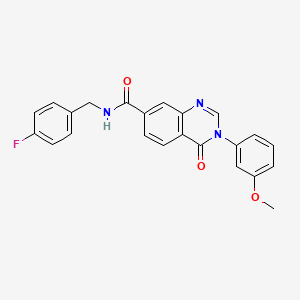
3-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzothiazol-2-yl)-N-(2-phenylethyl)propanamide is an organic compound that features a benzothiazole ring and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)propanamide typically involves the reaction of 2-aminobenzothiazole with 3-bromopropionyl chloride, followed by the introduction of the phenylethyl group. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-Benzothiazol-2-yl)-N-(2-phenylethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)acetamide
- 3-(1,3-Benzothiazol-2-yl)propanoic acid
- N-(2-Phenylethyl)benzamide
Uniqueness
3-(1,3-Benzothiazol-2-yl)-N-(2-phenylethyl)propanamide is unique due to the combination of the benzothiazole ring and the phenylethyl group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C18H18N2OS |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C18H18N2OS/c21-17(19-13-12-14-6-2-1-3-7-14)10-11-18-20-15-8-4-5-9-16(15)22-18/h1-9H,10-13H2,(H,19,21) |
Clave InChI |
PHAYKKPFVYFJKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)CCC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene](/img/structure/B15104864.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-hydroxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15104869.png)

![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(pyridin-2-yl)ethyl]butanamide](/img/structure/B15104893.png)
![N-{4-[(1,3-benzothiazol-2-yl)methyl]phenyl}-2-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}propanamide](/img/structure/B15104905.png)
![N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B15104908.png)

![1-[(4-Hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B15104920.png)
![N-(1H-imidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B15104925.png)

![3-(2,4-dimethylphenyl)-1-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}urea](/img/structure/B15104938.png)

![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B15104946.png)
